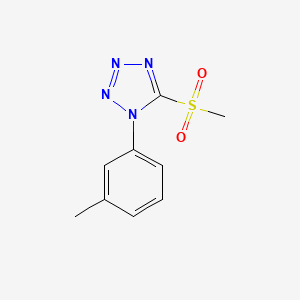![molecular formula C19H17N5O4S2 B11051326 5-[1-(3,5-dimethyl-1,2-oxazol-4-yl)-6-oxo-1,6-dihydropyridazin-3-yl]-N-(pyridin-3-ylmethyl)thiophene-2-sulfonamide](/img/structure/B11051326.png)
5-[1-(3,5-dimethyl-1,2-oxazol-4-yl)-6-oxo-1,6-dihydropyridazin-3-yl]-N-(pyridin-3-ylmethyl)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[1-(3,5-DIMETHYL-4-ISOXAZOLYL)-6-OXO-1,6-DIHYDRO-3-PYRIDAZINYL]-N-(3-PYRIDINYLMETHYL)-2-THIOPHENESULFONAMIDE is a complex organic compound that features a combination of isoxazole, pyridazine, pyridine, and thiophene sulfonamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-(3,5-DIMETHYL-4-ISOXAZOLYL)-6-OXO-1,6-DIHYDRO-3-PYRIDAZINYL]-N-(3-PYRIDINYLMETHYL)-2-THIOPHENESULFONAMIDE typically involves multi-step organic reactions. The initial step often includes the formation of the isoxazole ring through a cycloaddition reaction. Subsequent steps involve the introduction of the pyridazine and pyridine rings, followed by the attachment of the thiophene sulfonamide group. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the stability of intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of high-throughput synthesis techniques, automated reaction monitoring, and purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-[1-(3,5-DIMETHYL-4-ISOXAZOLYL)-6-OXO-1,6-DIHYDRO-3-PYRIDAZINYL]-N-(3-PYRIDINYLMETHYL)-2-THIOPHENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.
Scientific Research Applications
5-[1-(3,5-DIMETHYL-4-ISOXAZOLYL)-6-OXO-1,6-DIHYDRO-3-PYRIDAZINYL]-N-(3-PYRIDINYLMETHYL)-2-THIOPHENESULFONAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 5-[1-(3,5-DIMETHYL-4-ISOXAZOLYL)-6-OXO-1,6-DIHYDRO-3-PYRIDAZINYL]-N-(3-PYRIDINYLMETHYL)-2-THIOPHENESULFONAMIDE involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play a role in disease pathways. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-(3,5-DIMETHYL-4-ISOXAZOLYL)-3-[(2S,3R)-5-[(2S)-1-HYDROXYPROPAN-2-YL]-3-METHYL-2-[[METHYL-[[4-(TRIFLUOROMETHYL)PHENYL]METHYL]AMINO]METHYL]-6-OXO-3,4-DIHYDRO-2H-1,5-BENZOXAZOCIN-8-YL]UREA: This compound shares the isoxazole and pyridine moieties but differs in the presence of a benzoxazocin ring.
5-BROMO-1-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHYL]-2(1H)-PYRIDINONE: This compound features a similar isoxazole ring but includes a bromine atom and a pyridinone moiety.
Uniqueness
The uniqueness of 5-[1-(3,5-DIMETHYL-4-ISOXAZOLYL)-6-OXO-1,6-DIHYDRO-3-PYRIDAZINYL]-N-(3-PYRIDINYLMETHYL)-2-THIOPHENESULFONAMIDE lies in its combination of multiple heterocyclic rings, which confer distinct chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a valuable compound for drug discovery and development.
Properties
Molecular Formula |
C19H17N5O4S2 |
|---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
5-[1-(3,5-dimethyl-1,2-oxazol-4-yl)-6-oxopyridazin-3-yl]-N-(pyridin-3-ylmethyl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C19H17N5O4S2/c1-12-19(13(2)28-23-12)24-17(25)7-5-15(22-24)16-6-8-18(29-16)30(26,27)21-11-14-4-3-9-20-10-14/h3-10,21H,11H2,1-2H3 |
InChI Key |
UDYHLWIJQNCEJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)N2C(=O)C=CC(=N2)C3=CC=C(S3)S(=O)(=O)NCC4=CN=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,2R,5S)-2-[3-(4-amino-1,2,5-oxadiazol-3-yl)-4-ethyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one (non-preferred name)](/img/structure/B11051243.png)
![3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N-[2-(1H-imidazol-4-yl)ethyl]-3-(7-methoxy-1,3-benzodioxol-5-yl)propanamide](/img/structure/B11051248.png)
![(3E)-4-[(2-amino-4,6-dimethylthieno[2,3-b]pyridin-3-yl)amino]pent-3-en-2-one](/img/structure/B11051249.png)

![2-[2,2-Dicyano-1-(propan-2-ylamino)ethenyl]-3-(3-nitrophenyl)cyclopropane-1,1,2-tricarbonitrile](/img/structure/B11051264.png)
![2-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxo-N-[3-(trifluoromethyl)benzyl]tetrahydrofuran-3-carboxamide](/img/structure/B11051270.png)
![1-(2-ethoxyphenyl)-N,N'-bis[(E)-(2-ethoxyphenyl)methylidene]methanediamine](/img/structure/B11051274.png)
![Methyl 4-[(carbamoylamino)methyl]-5-ethylfuran-2-carboxylate](/img/structure/B11051283.png)
![3-(2,5-dichlorophenyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11051285.png)
![Acetic acid, 2-[3,4-dihydro-3-oxo-2(1H)-quinoxalinyliden]-, ethyl ester](/img/structure/B11051292.png)

![1-(4-Methylphenyl)-3-({[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl}amino)pyrrolidine-2,5-dione](/img/structure/B11051305.png)
![2-[4-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-4-yl)-2-methoxyphenoxy]acetamide](/img/structure/B11051311.png)
![6-(3-fluorophenyl)-4-methyl-6,9-dihydropyrido[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine-5,8(4H,7H)-dione](/img/structure/B11051318.png)
